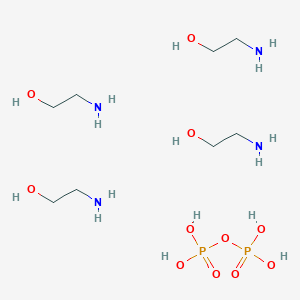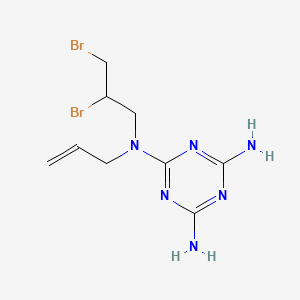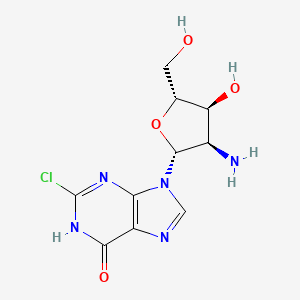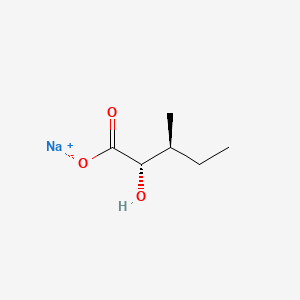
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylheptyl group attached to an imidazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the reaction of 2-(dimethylheptyl)-4,5-dihydro-1H-imidazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: :
Properties
CAS No. |
93924-03-9 |
|---|---|
Molecular Formula |
C14H29N3 |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-4-5-6-7-8-14(2,3)13-16-10-12-17(13)11-9-15/h4-12,15H2,1-3H3 |
InChI Key |
SHFIYHIFUJSPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=NCCN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















